

# A Comparative Guide to OD36 and Other ALK2 Inhibitors for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | OD36      |           |
| Cat. No.:            | B15542864 | Get Quote |

Activin receptor-like kinase 2 (ALK2), also known as ACVR1, is a type I bone morphogenetic protein (BMP) receptor that plays a crucial role in various cellular processes, including bone formation and embryonic development.[1][2] Gain-of-function mutations in the ALK2 gene are the primary cause of fibrodysplasia ossificans progressiva (FOP), a rare and debilitating genetic disorder characterized by progressive heterotopic ossification (HO), and are also implicated in the childhood brain tumor, diffuse intrinsic pontine glioma (DIPG).[3][4] This has led to the development of small molecule inhibitors targeting ALK2 as a promising therapeutic strategy.[4]

This guide provides a comparative overview of **OD36**, a notable ALK2 inhibitor, and other key inhibitors, with a focus on their performance, supporting experimental data, and the methodologies used for their evaluation.

### **OD36:** A Dual Inhibitor of ALK2 and RIPK2

**OD36** is a macrocyclic ATP-competitive inhibitor that demonstrates potent, dual activity against both ALK2 and the Receptor-Interacting Protein Kinase 2 (RIPK2).[5][6] Its macrocyclic structure contributes to a higher kinome-wide selectivity compared to some earlier, non-macrocyclic inhibitors.[4][7] **OD36** is noted for its ability to potently antagonize mutant ALK2 signaling and the subsequent osteogenic differentiation.[5][6] It effectively inhibits the phosphorylation of Smad1/5, key downstream mediators of the ALK2 signaling pathway.[5]

## **Quantitative Comparison of ALK2 Inhibitors**



The efficacy and potency of ALK2 inhibitors are typically quantified by their half-maximal inhibitory concentration (IC50) and binding affinity (Kd). The following tables summarize key quantitative data for **OD36** and other prominent ALK2 inhibitors.

Table 1: In Vitro Potency (IC50) of ALK2 Inhibitors

| Inhibitor                                           | Target               | IC50 (nM)            | Assay Type           | Reference |
|-----------------------------------------------------|----------------------|----------------------|----------------------|-----------|
| OD36                                                | ALK2 (R206H)         | 22                   | Kinase Assay         | [5]       |
| ALK2 (WT)                                           | 47                   | Kinase Assay         | [5]                  | _         |
| RIPK2                                               | 5.3                  | Kinase Assay         | [5][6]               |           |
| Saracatinib                                         | ALK2 (WT)            | 6.7                  | Kinase Assay         | [8]       |
| caALK2                                              | 14                   | Cellular Assay       | [8]                  |           |
| BLU-782<br>(Fidrisertib)                            | ALK2 (R206H)         | 0.2                  | Biochemical<br>Assay | [8]       |
| ALK2 (WT)                                           | 0.6                  | Biochemical<br>Assay | [8]                  |           |
| ALK2 (R206H)                                        | 7                    | Cellular Assay       | [8]                  |           |
| LDN-193189                                          | ALK2 (WT)            | 0.67                 | Kinase Assay         | [8]       |
| caALK2                                              | 11                   | Cellular Assay       | [8]                  | _         |
| INCB000928<br>(Zilurgisertib)                       | ALK2 (WT &<br>R206H) | Potent               | In Vitro Studies     | [8]       |
| *caALK2 refers<br>to constitutively<br>active ALK2. |                      |                      |                      |           |
| Specific IC50 value is not publicly available.      |                      |                      |                      |           |

Table 2: Binding Affinity (Kd) and Selectivity Profile



| Inhibitor    | Target | Kd (nM) | Key Selectivity<br>Notes                                                             | Reference |
|--------------|--------|---------|--------------------------------------------------------------------------------------|-----------|
| OD36         | ALK2   | 37      | Macrocyclic structure enhances selectivity over ALK3 and ACVR2B. Also inhibits ALK1. | [4][5][7] |
| ALK1         | 90     | [5]     |                                                                                      |           |
| LDN-212854   | ALK2   | -       | Improved selectivity over ALK3 and ALK5 compared to its predecessor, LDN-193189.     | [7][8]    |
| Dorsomorphin | ALK2   | -       | The first identified ALK2 inhibitor; exhibits significant off-target activity.       | [7]       |

## **ALK2 Signaling Pathway**

ALK2 functions as a transmembrane kinase receptor.[3] In the canonical pathway, BMP ligands bind to a complex of type I (e.g., ALK2) and type II (e.g., BMPRII, ACVR2A) receptors.[1] This leads to the phosphorylation and activation of the ALK2 kinase domain, which then phosphorylates the downstream signaling proteins SMAD1, SMAD5, and SMAD8.[1][3][9] These activated R-SMADs then complex with SMAD4 and translocate to the nucleus to regulate gene expression related to osteogenesis. In FOP, the common R206H mutation allows the receptor to be aberrantly activated by Activin A, a ligand that does not typically activate wild-type ALK2 signaling.[1][3]









Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Common mutations in ALK2/ACVR1, a multi-faceted receptor, have roles in distinct pediatric musculoskeletal and neural orphan disorders PMC [pmc.ncbi.nlm.nih.gov]
- 2. ALK2 functions as a BMP type I receptor and induces Indian hedgehog in chondrocytes during skeletal development PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Accumulated Knowledge of Activin Receptor-Like Kinase 2 (ALK2)/Activin A Receptor, Type 1 (ACVR1) as a Target for Human Disorders PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. immune-system-research.com [immune-system-research.com]
- 7. Recent Advances in ALK2 Inhibitors PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Discovery of highly potent and ALK2/ALK1 selective kinase inhibitors using DNA-encoded chemistry technology - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [A Comparative Guide to OD36 and Other ALK2 Inhibitors for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15542864#comparing-od36-with-other-alk2-inhibitors]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.



**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com